REACTION_CXSMILES
|
[NH2:1][C:2]1[CH2:7][C:6]([CH3:9])([CH3:8])[CH2:5][C:4](=[O:10])[CH:3]=1.[C:11](O)(=[O:15])[C:12]([CH3:14])=[CH2:13]>>[CH3:13][CH:12]1[CH2:14][C:3]2[C:4](=[O:10])[CH2:5][C:6]([CH3:9])([CH3:8])[CH2:7][C:2]=2[NH:1][C:11]1=[O:15]
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Name
|
|
Quantity
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0 (± 1) mol
|
Type
|
reactant
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Smiles
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NC1=CC(CC(C1)(C)C)=O
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Name
|
|
Quantity
|
0 (± 1) mol
|
Type
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reactant
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Smiles
|
C(C(=C)C)(=O)O
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Conditions are dynamic
|
1
|
Details
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See reaction.notes.procedure_details.
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Name
|
|
Type
|
|
Smiles
|
CC1C(NC=2CC(CC(C2C1)=O)(C)C)=O
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Source
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Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |